molecular formula C22H23ClN2O4S2 B333880 METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE

METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B333880
M. Wt: 479 g/mol
InChI Key: LXWPIAVEBFSQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE is an organic compound with a complex structure that includes benzothiophene and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the benzothiophene and thiophene rings, followed by their functionalization. Common reagents used in these reactions include chlorinating agents, methylating agents, and carbamoylating agents. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene and thiophene derivatives, such as:

Uniqueness

What sets METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H23ClN2O4S2

Molecular Weight

479 g/mol

IUPAC Name

methyl 2-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H23ClN2O4S2/c1-6-25(7-2)21(27)17-12(4)15(22(28)29-5)20(31-17)24-19(26)18-16(23)13-9-8-11(3)10-14(13)30-18/h8-10H,6-7H2,1-5H3,(H,24,26)

InChI Key

LXWPIAVEBFSQEA-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl)C(=O)OC)C

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl)C(=O)OC)C

Origin of Product

United States

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